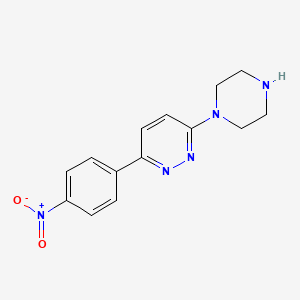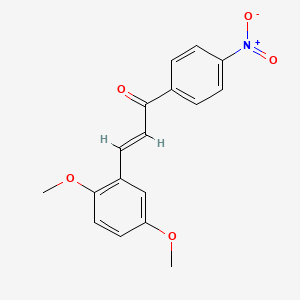
(2E)-1-(2,5-Dichlorophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-1-(2,5-Dichlorophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one, also known as DCDMOP, is a synthetic compound with a variety of applications in scientific research. It is a highly versatile compound, with a wide range of potential applications, from medical research to pharmaceutical synthesis. Its unique structure allows for a variety of chemical reactions and has been used in a number of different areas of scientific research. In
Wissenschaftliche Forschungsanwendungen
(2E)-1-(2,5-Dichlorophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one has been used in a variety of scientific research applications, including medical research, pharmaceutical synthesis, and biochemistry. It has been used in the synthesis of drugs, such as antifungal agents and antibiotics, as well as in the development of new drug delivery methods. It has also been used in the synthesis of polymers, catalysts, and other materials for use in medical research. Additionally, (2E)-1-(2,5-Dichlorophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one has been used in the synthesis of proteins and other biomolecules, as well as in the study of enzyme-catalyzed reactions.
Wirkmechanismus
The mechanism of action of (2E)-1-(2,5-Dichlorophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one is not fully understood. However, it is believed that the compound acts as a catalyst in the synthesis of other compounds and may also be involved in the regulation of certain biochemical processes. It is also believed to be involved in the regulation of cell signaling pathways, which may be involved in the regulation of gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2E)-1-(2,5-Dichlorophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one are not well understood. However, some studies have suggested that the compound may have an effect on the regulation of certain biochemical pathways, including those involved in the regulation of gene expression. Additionally, the compound may have an effect on the metabolism of certain drugs and may also be involved in the regulation of the immune system.
Vorteile Und Einschränkungen Für Laborexperimente
The use of (2E)-1-(2,5-Dichlorophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one in lab experiments has several advantages. Firstly, the compound is relatively easy to synthesize and is relatively stable, making it suitable for use in a wide range of experiments. Additionally, the compound is highly versatile, allowing for a variety of reactions and applications. Finally, the compound is relatively inexpensive and widely available, making it a cost-effective choice for many lab experiments.
However, there are some limitations to the use of (2E)-1-(2,5-Dichlorophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one in lab experiments. Firstly, the compound is not very soluble in water, making it difficult to use in certain experiments. Additionally, the compound is not very stable, making it unsuitable for long-term storage. Finally, the compound is toxic and should be handled with care.
Zukünftige Richtungen
The potential applications of (2E)-1-(2,5-Dichlorophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one are vast and the compound has already been used in a variety of scientific research applications. However, there are still many areas that could be explored in the future. For example, further research could be done on the mechanism of action of the compound and its potential effects on biochemical pathways. Additionally, the compound could be used in the development of new drug delivery methods, as well as in the synthesis of polymers and other materials for use in medical research. Finally, further research could be done on the biochemical and physiological effects of (2E)-1-(2,5-Dichlorophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one, as well as its potential uses in the regulation of the immune system.
Synthesemethoden
The synthesis of (2E)-1-(2,5-Dichlorophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one is a multi-step process. The first step involves the reaction of 2,5-dichlorophenol with 3,4-dimethoxyphenol in the presence of sodium hydroxide and an acid catalyst. This reaction produces an intermediate compound, which is then reacted with acetic anhydride to produce (2E)-1-(2,5-Dichlorophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one. The reaction is typically carried out at a temperature of 80-90°C and takes about 4 hours to complete.
Eigenschaften
IUPAC Name |
(E)-1-(2,5-dichlorophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2O3/c1-21-16-8-4-11(9-17(16)22-2)3-7-15(20)13-10-12(18)5-6-14(13)19/h3-10H,1-2H3/b7-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKCMARFGHCIZTJ-XVNBXDOJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)C2=C(C=CC(=C2)Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)C2=C(C=CC(=C2)Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(2,5-Dichlorophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[3,5-Bis(trifluoromethyl)phenyl]-5-chloro-1,2-oxazole-4-carbaldehyde](/img/structure/B6346223.png)












